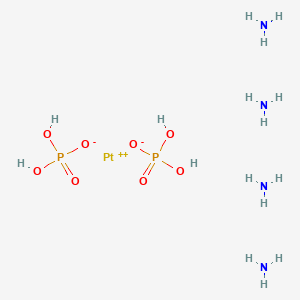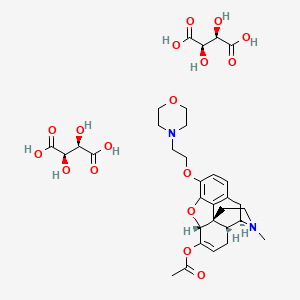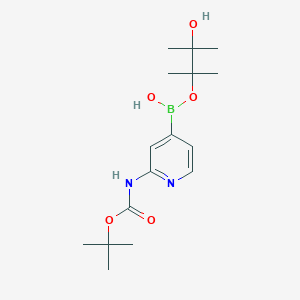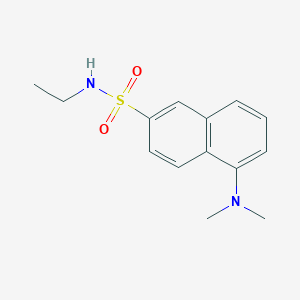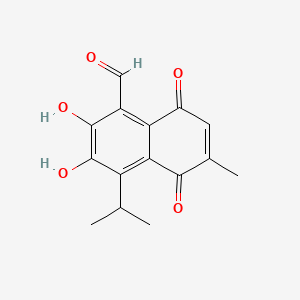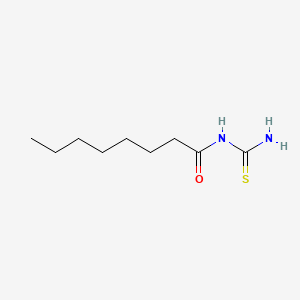![molecular formula C24H24NOP B13832961 Oxazole,2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-(1-methylethyl)-,(4S)-](/img/structure/B13832961.png)
Oxazole,2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-(1-methylethyl)-,(4S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazole,2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-(1-methylethyl)-,(4S)- is a chemical compound with the molecular formula C24H24NOP and a molecular weight of 373.427221. This compound is known for its unique structure, which includes an oxazole ring substituted with a diphenylphosphino group and an isopropyl group. It is often used in various chemical reactions and has significant applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole,2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-(1-methylethyl)-,(4S)- typically involves the reaction of 2-(diphenylphosphino)benzaldehyde with an appropriate amine and an isopropyl group under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Oxazole,2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-(1-methylethyl)-,(4S)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The diphenylphosphino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxazole oxides, while reduction can yield reduced oxazole derivatives .
Aplicaciones Científicas De Investigación
Oxazole,2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-(1-methylethyl)-,(4S)- has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism by which Oxazole,2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-(1-methylethyl)-,(4S)- exerts its effects involves its interaction with specific molecular targets. The diphenylphosphino group plays a crucial role in binding to metal centers in catalytic reactions, facilitating various chemical transformations. The oxazole ring provides stability and enhances the compound’s reactivity .
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-5,5-dimethyl-4,5-dihydrooxazole
- (S)-2-(2-(Diphenylphosphino)phenyl)-4-tert-butyl-2-oxazoline
- ®-(+)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-2-oxazoline
Uniqueness
Oxazole,2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-(1-methylethyl)-,(4S)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the isopropyl group and the chiral center at the 4-position of the oxazole ring further enhances its utility in asymmetric synthesis and catalysis .
Propiedades
Fórmula molecular |
C24H24NOP |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
diphenyl-[4-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phosphane |
InChI |
InChI=1S/C24H24NOP/c1-18(2)23-17-26-24(25-23)19-13-15-22(16-14-19)27(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-16,18,23H,17H2,1-2H3/t23-/m1/s1 |
Clave InChI |
JQSHVIHPLIPLFB-HSZRJFAPSA-N |
SMILES isomérico |
CC(C)[C@H]1COC(=N1)C2=CC=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CC(C)C1COC(=N1)C2=CC=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




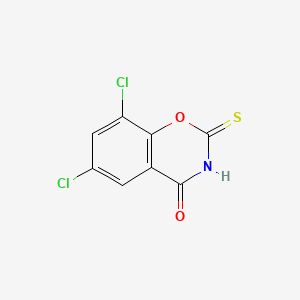
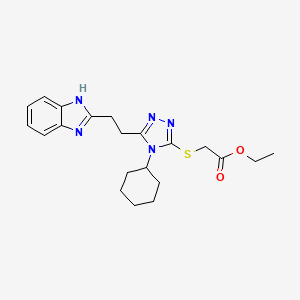

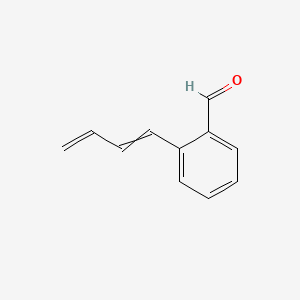
![1,2,5,6-Tetrahydropyrrol[3,2,1-ij]quinoline-4-on](/img/structure/B13832908.png)
![9,10-Didehydro Cabergoline; Ergoline-8-carboxamide, 9,10-didehydro-N-[3-(dimethylamino)propyl]-N-[(ethylamino)carbonyl]-5-(2-propen-1-yl)-, (8ss)-; (6aR,9R)-7-Allyl-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13832912.png)
